Ethylenediamine L-Tartrate: Crystallographic Architecture, Synthesis, and Functional Applications
Ethylenediamine L-Tartrate: Crystallographic Architecture, Synthesis, and Functional Applications
Executive Summary
Ethylenediamine L-tartrate (EDT) is a highly specialized organic salt formed via the proton transfer from L-(+)-tartaric acid to ethylenediamine, yielding a diprotonated ethylenediammonium dication and a tartrate dianion. Historically pivotal in the development of telecommunications as a piezoelectric resonator, EDT remains a material of profound interest in modern materials science, nonlinear optics (NLO), and chiral resolution chemistry. This technical guide deconstructs the crystallographic architecture of EDT, detailing the thermodynamic parameters required for its anhydrous synthesis and the causality behind its supramolecular assembly.
Crystallographic Architecture and Molecular Geometry
The structural landscape of EDT is highly sensitive to thermodynamic conditions during crystallization, dictating whether the material forms an anhydrous lattice or a hydrated complex.
The anhydrous form of the enantiomerically pure salt crystallizes in the monoclinic sphenoidal class (space group P21 ) 1. The non-centrosymmetric nature of the P21 space group is the fundamental crystallographic prerequisite for its piezoelectric tensor, allowing for macroscopic electrical polarization under applied mechanical stress. Conversely, if the crystallization temperature drops below a critical threshold, the system favors the formation of ethylenediamine ditartrate dihydrate, which adopts a tetragonal P41212 space group 2.
Table 1: Comparative Crystallographic Data of EDT Phases
| Property | Anhydrous Ethylenediamine L-Tartrate | Ethylenediamine Ditartrate Dihydrate |
| Chemical Formula | C6H14N2O6 | [2(C4H5O6)−][(C2H10N2)2+]⋅2H2O |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P21 | P41212 |
| Unit Cell Dimensions | a=8.974A˚,b=8.797A˚,c=5.984A˚ | a=7.531A˚,c=30.065A˚ |
| Cell Angle | β=105.40∘ | α=β=γ=90∘ |
| Molecules/Unit Cell (Z) | 2 | 4 |
| Calculated Density | 1.533 g/cm³ | 1.530 g/cm³ |
| Thermodynamic Stability | Stable >40.6∘C | Stable <40.6∘C |
Supramolecular Assembly and Hydrogen Bonding Networks
The structural integrity and high density (~1.53 g/cm³) of the EDT crystal lattice are governed by a dense, self-assembling three-dimensional network of hydrogen bonds.
Neutron diffraction studies reveal that the shortest and strongest interactions are interionic hydrogen bonds formed between the amine protons of the ethylenediammonium cation and the carboxylate oxygens of the tartrate anion (with N−H⋯O distances as short as 1.74 Å) [[1]](). Furthermore, the tartrate anion itself is stabilized by a unique intraionic hydrogen bond between its hydroxyl ( −OH ) and carboxylate ( −COO− ) groups ( O−H⋯O distance of ~2.14 Å), which locks the molecule into a highly specific chiral conformation necessary for optimal packing.
Supramolecular assembly of EDT driven by interionic and intraionic hydrogen bonding networks.
Experimental Workflow: Controlled Growth of Anhydrous EDT
Growing optical-quality, macroscopic single crystals of anhydrous EDT requires rigorous thermodynamic and kinetic control. A critical phase boundary exists at 40.6 °C; below this temperature, hydrated forms become thermodynamically favored, compromising the piezoelectric integrity of the material.
The following self-validating protocol details the isothermal seeded growth method designed to yield perfect, non-tapered anhydrous crystals [[3]]().
Step-by-Step Methodology
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Stoichiometric Solution Preparation: Dissolve equimolar amounts of ethylenediamine and L-tartaric acid in deionized water at 43 °C to create a saturated mother liquor.
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pH Modulation (Critical Causality Step): The natural pH of this stoichiometric solution is approximately 5.9. If crystallization occurs at this acidic pH, the resulting crystals exhibit a ~16% taper on their prism faces due to uneven surface adsorption kinetics. Action: Adjust the pH to 7.5 using ammonium hydroxide. Causality: The alkaline shift alters the protonation state of the crystal surface, suppressing the preferential binding of solvent molecules to the prism faces and reducing tapering to <3%.
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Superheating: Heat the adjusted solution to 46–47 °C. Causality: This ensures the complete dissolution of any microscopic, spontaneous crystallites that could act as spurious nucleation sites, ensuring that subsequent growth is driven entirely by the introduced seed crystal.
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Isothermal Crystallization: Transfer the solution to a crystallizer maintained strictly at 42 °C and introduce a high-quality anhydrous EDT seed crystal. Causality: The temperature must remain above the critical hydration threshold of 40.6 °C to prevent the precipitation of ethylenediamine ditartrate dihydrate.
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System Validation & Harvesting: Monitor the optical clarity of the growing crystal. The continuous absence of opaque inclusions or striations validates that the temperature has not breached the hydration threshold. Harvest the crystal and dry under a controlled anhydrous atmosphere.
Workflow for the controlled synthesis of anhydrous ethylenediamine L-tartrate crystals.
Functional Applications in Materials Science and Chiral Resolution
Piezoelectric Resonators: Because EDT lacks a center of inversion, it exhibits strong piezoelectric characteristics. Historically, specific crystallographic cuts (such as the Y-cut or B-cut) of EDT were utilized extensively in telephone system channel filters operating in the 60–100 kHz range, providing zero temperature-coefficient stability and freedom from unwanted resonances [[4]]().
Chiral Resolution & Drug Development: For drug development professionals, the robust hydrogen-bonding network of tartrate salts makes them exceptional resolving agents. Ethylenediamine L-tartrate acts as a chiral discriminator, forming diastereomeric salts with racemic mixtures of chiral amines or transition metal complexes (e.g., [Co(en)3]3+ ). The differing solubilities of the resulting diastereomeric pairs allow for the efficient isolation of enantiomerically pure active pharmaceutical ingredients (APIs).
References
- Title: A neutron diffraction study of anhydrous ethylenediamine D-tartrate | Source: iucr.
- Title: US2591032A - Methods for growing ethylenediamine tartrate crystals | Source: google.
- Title: Ethylenediamine tartrates. II. The crystal and molecular structure of ethylenediamine ditartrate dihydrate | Source: iucr.
- Title: The use of ethylene diamine tartrate for piezo-electric filter elements | Source: theiet.
